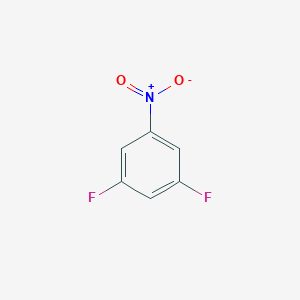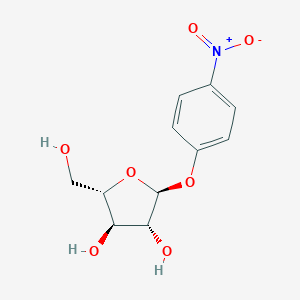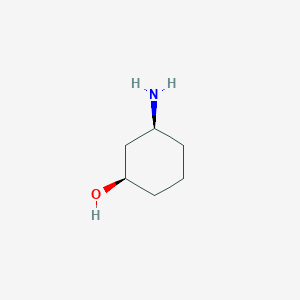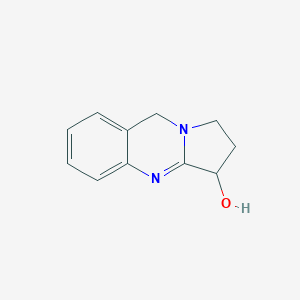
Vasicine
Overview
Description
Scientific Research Applications
Vasicine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing various derivatives with enhanced pharmacological properties.
Biology: It is studied for its role in plant defense mechanisms and its interaction with other plant metabolites.
Medicine: this compound exhibits bronchodilatory, expectorant, and anti-inflammatory properties, making it useful in treating respiratory conditions. .
Mechanism of Action
Vasicine exerts its effects through various mechanisms:
Bronchodilatory Action: this compound relaxes the bronchial muscles, thereby easing breathing in conditions like asthma.
Expectorant Action: It increases the production of serous mucus in the respiratory tract, making phlegm thinner and less viscous, which helps in clearing the airways.
Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation in the respiratory tract.
Acetylcholinesterase Inhibition: this compound inhibits the enzyme acetylcholinesterase, which increases the levels of acetylcholine in the brain, potentially improving cognitive function.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Vasicine interacts with various enzymes, proteins, and other biomolecules. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . This compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .
Cellular Effects
This compound has shown effects on various types of cells and cellular processes. For instance, it has been found to have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . In a study, the therapeutic effects and mechanistic basis of Adhatoda vasica (AV) aqueous extract on mouse models of acute allergic as well as severe asthma subtypes were elucidated .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant; the effect can be normalized by combining the alkaloids .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, attenuation of cognitive dysfunction in all three neuroinflammation zebrafish models by this compound in a study may recommend this compound as a potential molecule for treating neuroinflammatory and neurodegenerative diseases .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. The metabolic pathway of VAS in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vasicine can be synthesized through various methods, including high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). One common method involves the extraction of this compound from the leaves of Justicia adhatoda using solvents like methanol, acetone, and acetonitrile. The extraction process can be enhanced using techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources. The leaves of Justicia adhatoda are dried and powdered, followed by extraction using solvents. The extract is then purified using column chromatography and preparative thin-layer chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Vasicine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form several metabolites through processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form vasicinone using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound often use reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions include vasicinone, vasicinol, and vasicinolone .
Comparison with Similar Compounds
Vasicine is structurally related to several other quinazoline alkaloids, including:
Vasicinone: An oxidized form of this compound with similar bronchodilatory properties.
Vasicinol: A hydroxylated derivative of this compound with anti-inflammatory properties.
Deoxythis compound: A derivative lacking an oxygen atom, used for its antimicrobial properties
Uniqueness: this compound is unique due to its combination of bronchodilatory, expectorant, and anti-inflammatory properties, making it a versatile compound in treating respiratory ailments. Its potential as an acetylcholinesterase inhibitor also sets it apart from other similar compounds .
properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIICVSCAKJMMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317988 | |
| Record name | (±)-Vasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6159-56-4, 6159-55-3 | |
| Record name | (±)-Vasicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Vasicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Vasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vasicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VASICINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action attributed to vasicine?
A1: this compound exerts its effects through multiple mechanisms, including:
- Bronchodilation: this compound exhibits bronchodilatory effects, potentially by stimulating β2-adrenergic receptors or inhibiting phosphodiesterase enzymes [].
- Anti-inflammatory Action: It demonstrates anti-inflammatory activity, possibly by inhibiting inflammatory mediators like prostaglandins and leukotrienes [, ].
- Antimicrobial Effects: this compound possesses antimicrobial properties against various bacteria and fungi, potentially disrupting cell wall synthesis or interfering with metabolic pathways [, ].
- Antioxidant Properties: It displays antioxidant activity by scavenging free radicals and protecting against oxidative stress [, ].
Q2: Does this compound interact with the cholinergic system?
A2: Yes, research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition leads to increased levels of acetylcholine, a neurotransmitter involved in various functions, including muscle contraction, memory, and cognition.
Q3: Can this compound impact biofilm formation?
A3: Studies suggest that this compound, along with extracts from Adhatoda vasica, exhibit significant antibiofilm activity against bacteria like Streptococcus pneumoniae []. This finding highlights its potential in combating drug-resistant bacterial infections.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol.
Q5: Which spectroscopic techniques are used to characterize this compound?
A5: Various spectroscopic methods are employed to identify and confirm the structure of this compound, including:
- Thin Layer Chromatography (TLC): TLC helps in initial identification and assessment of this compound purity [, ].
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), enables separation and quantification of this compound in plant extracts and formulations [, , ].
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about functional groups present in this compound, aiding in structural elucidation [, ].
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy (both 1H and 13C NMR) offers detailed structural information about the arrangement of atoms in this compound [, ].
Q6: Is this compound stable under different processing conditions?
A6: The stability of this compound can be influenced by factors like temperature, pH, and exposure to light. Research suggests that microencapsulation techniques, using materials like gum acacia or maltodextrin, can enhance this compound's stability during processing and storage [, ].
Q7: How is this compound absorbed and distributed in the body?
A7: While detailed PK studies are limited, research indicates that this compound is absorbed following oral administration in rats, achieving peak plasma concentrations after a few hours []. Further investigation is needed to fully understand its absorption and distribution characteristics in humans.
Q8: What are the main metabolic pathways of this compound?
A8: this compound undergoes extensive metabolism, primarily in the liver, through reactions like hydroxylation, oxidation, sulfation, and glucuronidation []. These metabolic transformations can alter its activity and clearance from the body.
Q9: What in vitro models have been used to study the biological activity of this compound?
A9: Various in vitro models are employed to investigate this compound's effects, including:
- Enzyme Inhibition Assays: These assess this compound's inhibitory potential against enzymes like AChE, BChE, protease, α-amylase, and α-glucosidase [, , ].
- Antioxidant Assays: Methods like DPPH radical scavenging, ABTS radical scavenging, and ferric reducing power assays evaluate this compound's antioxidant capacity [].
- Cell Culture Studies: Researchers utilize cell lines, such as lung cancer cells (A549) and macrophages (THP-1), to study this compound's cytotoxic and protective effects [, , ].
Q10: What in vivo models have been used to study this compound's effects?
A11: Animal models, particularly rodents and zebrafish, are used to evaluate this compound's therapeutic potential. Studies in rats have explored its bronchodilatory and anti-inflammatory effects [, ]. Zebrafish models have been employed to investigate its neuroprotective properties and its efficacy in mitigating neuroinflammation-induced cognitive impairment [, ].
Q11: Has this compound been investigated for its potential in treating specific diseases?
A11: Yes, preclinical studies suggest this compound's potential in various disease conditions:
- Respiratory Diseases: Its bronchodilatory and anti-inflammatory actions make it a potential therapeutic agent for asthma and bronchitis [].
- Neurological Disorders: Its ability to inhibit AChE and BChE and its neuroprotective effects in zebrafish models suggest its potential in Alzheimer's disease and other neurodegenerative conditions [].
- Bacterial Infections: Its antimicrobial and antibiofilm activities highlight its potential against infections, particularly those caused by drug-resistant bacteria [, ].
Q12: What are the common analytical methods used to quantify this compound?
A12: Several analytical techniques are employed for this compound quantification:
- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often combined with densitometry, offers a rapid and efficient way to quantify this compound in plant material and formulations [, , , ].
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV-Vis or MS, is widely used for sensitive and accurate quantification of this compound [, , ].
- Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its increased resolution and sensitivity, provides enhanced separation and quantification of this compound, especially in complex matrices [].
Q13: Have these analytical methods been validated?
A14: Yes, researchers have validated analytical methods like HPTLC and HPLC for this compound analysis following ICH (International Conference on Harmonisation) guidelines. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the analytical data [, , ].
Q14: How do structural modifications of this compound affect its biological activity?
A15: Structural changes to the this compound core can significantly influence its pharmacological properties. For example, studies indicate that the 3-hydroxyl group and the C-9 position are susceptible to metabolic modifications, impacting its activity and pharmacokinetic properties [, ]. Designing and synthesizing this compound analogs with improved potency, selectivity, and metabolic stability is an active area of research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



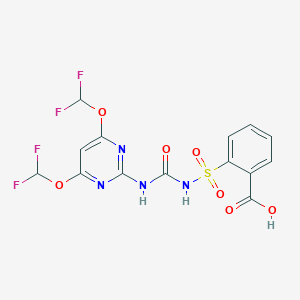
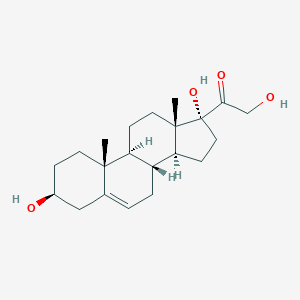
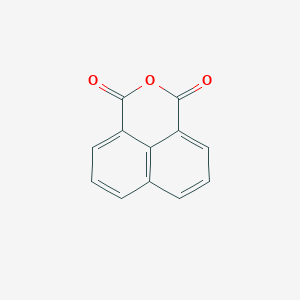
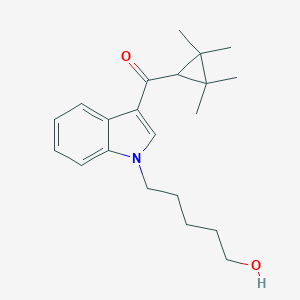
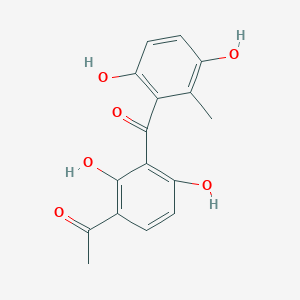

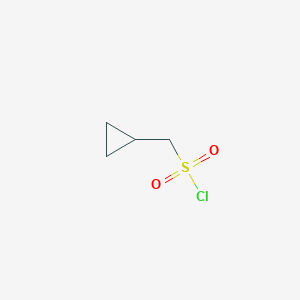

![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
